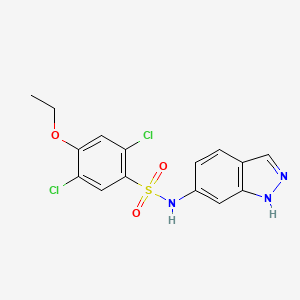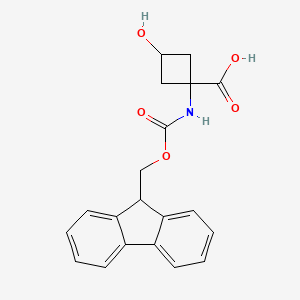
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid” is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is derived from the fluorenylmethyloxycarbonyl (Fmoc) group, with an additional cyclobutane carboxylic acid group . The Fmoc group is a two-ring system (fluorene), with a methoxy carbonyl group attached to the 9-position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, Fmoc-amino acids are generally used in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino acid and can be removed under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the Fmoc group could make the compound relatively non-polar and hydrophobic . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Biocatalyst Inhibition and Microbial Engineering
Carboxylic acids, including "1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid," have been studied for their effects on microbial fermentation processes. These compounds can inhibit the growth and productivity of engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, which are used in the fermentative production of biorenewable chemicals. Understanding these inhibitory effects is crucial for developing strategies to engineer more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Plant-derived Compounds and Antioxidant Activities
Research on natural carboxylic acids, which are structurally related to "this compound," highlights their biological activities, including antioxidant, antimicrobial, and cytotoxic activities. These activities are influenced by structural differences, such as the number of hydroxyl groups and conjugated bonds. Understanding these structure-activity relationships can guide the development of new compounds with optimized biological properties (Godlewska-Żyłkiewicz et al., 2020).
Biomass Conversion and Sustainable Materials
Carboxylic acids play a significant role in the conversion of plant biomass into valuable chemicals and materials. Research in this area focuses on developing sustainable processes for producing monomers, polymers, and other functional materials from biomass-derived compounds. These efforts aim to reduce dependency on non-renewable resources and promote the use of renewable feedstocks in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Lactic Acid as a Biotechnological Feedstock
Lactic acid, a hydroxycarboxylic acid, demonstrates the potential of carboxylic acids in biotechnological applications. It serves as a precursor for various chemicals, highlighting the versatility of carboxylic acids in green chemistry. This includes its use in synthesizing biodegradable polymers and other chemicals through both chemical and biotechnological routes, showcasing the potential of carboxylic acids in sustainable industrial processes (Gao, Ma, & Xu, 2011).
Mecanismo De Acción
Target of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups. Therefore, it’s possible that this compound could interact with enzymes or receptors involved in peptide or protein synthesis or modification .
Mode of Action
The exact mode of action would depend on the specific target. If the target is an enzyme involved in peptide synthesis, the compound could potentially inhibit the enzyme’s activity by binding to its active site .
Biochemical Pathways
Again, this would depend on the specific target. If the target is involved in peptide synthesis, the compound could affect the production of certain peptides or proteins, which could have downstream effects on various cellular processes .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on various factors, including its size, charge, lipophilicity, and the presence of functional groups that could be metabolized by the body. The Fmoc group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution .
Result of Action
The cellular effects of the compound would depend on the specific peptides or proteins affected by its action. This could potentially include changes in cell signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability, solubility, and ability to reach its target .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-20(10-12,18(23)24)21-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIOQZLQMVAEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2723487.png)
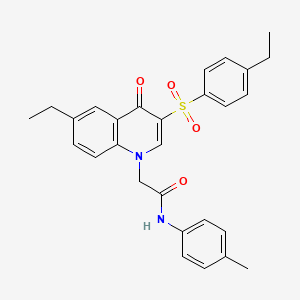
![N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2723489.png)
![3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723495.png)
![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B2723497.png)
![5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2723499.png)

![2-([1,1'-biphenyl]-4-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2723501.png)
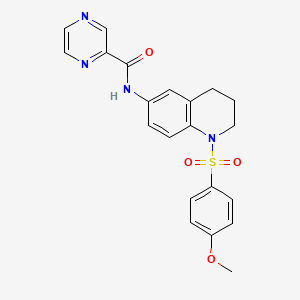
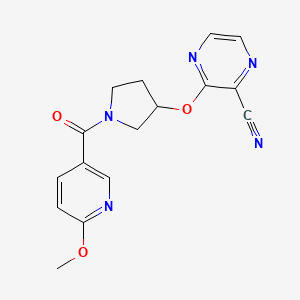
![1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2723505.png)

